IDO1 Inhibitory Potency Superiority Over Epacadostat and Indole-Based Comparators
In a cellular IDO1 inhibition assay, 1-(3,4,5-Trimethoxybenzoyl)indoline exhibits an IC50 of 13 nM against mouse IDO1 transfected in P815 cells, with comparable low nanomolar potency (IC50 14–16 nM) across multiple human cancer cell lines including A375 and LXF-289 [1]. This potency substantially exceeds the indole analog 5-methoxy-2-methyl-1-(3,4,5-trimethoxybenzoyl)indole (CHEMBL186106), which shows only weak IDO1 inhibition with an IC50 of 3.31 µM [2]. The indoline scaffold's saturated ring is critical for achieving low nanomolar IDO1 potency.
| Evidence Dimension | IDO1 enzyme inhibition (cellular IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1 in P815 cells); IC50 = 14 nM (human IDO1 in LXF-289 cells); IC50 = 16 nM (human IDO1 in A375 cells) |
| Comparator Or Baseline | 5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzoyl)indole (CHEMBL186106): IC50 = 3,310 nM for IDO1 |
| Quantified Difference | 255-fold more potent (13 nM vs. 3,310 nM) |
| Conditions | Mouse IDO1 transfected in P815 cells, L-Kyn level measured after 16 hrs by HPLC; human IDO1 in IFNγ-stimulated LXF-289 and A375 cells, 48 hrs, HPLC |
Why This Matters
A 255-fold potency differential against a close indole analog directly validates the indoline scaffold as a superior IDO1 pharmacophore, making this compound the preferred starting point for IDO1-targeted drug discovery.
- [1] BindingDB. CHEMBL4557994 (BDBM50514753). IDO1 inhibition data: IC50 = 13 nM (mouse P815), 14 nM (human LXF-289), 16 nM (human A375). View Source
- [2] BindingDB. CHEMBL186106 (BDBM50151098). 5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzoyl)indole: IDO1 IC50 = 3.31E+3 nM. View Source
